N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine
Brand Name: Vulcanchem
CAS No.: 1820639-42-6
VCID: VC2736356
InChI: InChI=1S/C11H17N3/c1-8-7-9-5-4-6-12-10(9)11(13-8)14(2)3/h7,12H,4-6H2,1-3H3
SMILES: CC1=CC2=C(C(=N1)N(C)C)NCCC2
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol

N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine

CAS No.: 1820639-42-6

Cat. No.: VC2736356

Molecular Formula: C11H17N3

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine - 1820639-42-6

Specification

CAS No. 1820639-42-6
Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
IUPAC Name N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine
Standard InChI InChI=1S/C11H17N3/c1-8-7-9-5-4-6-12-10(9)11(13-8)14(2)3/h7,12H,4-6H2,1-3H3
Standard InChI Key BLPVMHIDANEBGA-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(=N1)N(C)C)NCCC2
Canonical SMILES CC1=CC2=C(C(=N1)N(C)C)NCCC2

Introduction

Chemical Identity and Fundamental Properties

N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine is a nitrogen-containing heterocyclic compound with important pharmacological potential. This section details its fundamental chemical characteristics and identification parameters essential for research and development.

Basic Chemical Information

The compound N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine is uniquely identified through various chemical identifiers. Its primary identification is through its CAS Registry Number 1820639-42-6, which serves as its unique chemical identifier in scientific databases and literature . The molecule possesses three nitrogen atoms within its structure, contributing to its biological activity and chemical reactivity. Its systematic chemical name according to IUPAC nomenclature is 1,2,3,4-Tetrahydro-N,N,6-trimethyl-1,7-naphthyridin-8-amine, though it is also known by several synonyms including "1,7-Naphthyridin-8-amine, 1,2,3,4-tetrahydro-N,N,6-trimethyl-" .

PropertyValue
CAS Registry Number1820639-42-6
Chemical FormulaC11H17N3
Molecular Weight191.27 g/mol
MDL NumberMFCD28388528
Structural ClassificationNaphthyridine derivative
Number of Nitrogen Atoms3
Hydrogen Bond Acceptors3 (nitrogen atoms)
Hydrogen Bond Donors1 (secondary amine)

Molecular Structure and Chemical Features

The molecular architecture of N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine exhibits distinctive structural features that influence its chemical behavior and biological activity. This section examines the compound's structural characteristics and their implications.

Structural Composition

N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine possesses a bicyclic ring system characteristic of the naphthyridine family. The molecular scaffold features a partially saturated naphthyridine core, specifically a 1,7-naphthyridine system, where one of the rings is completely aromatic while the other is tetrahydrogenated . This unique structural arrangement creates a saturated nitrogen-containing heterocyclic ring fused with an aromatic pyridine-type ring.

The compound contains three methyl group substitutions that play crucial roles in its chemical and biological properties. Two methyl groups are attached to the nitrogen at the 8-position, forming a dimethylamine (N,N-dimethyl) substitution. The third methyl group is positioned at the 6-position of the naphthyridine ring system . This specific arrangement of substituents contributes to the compound's pharmacological profile, particularly its interaction with biological targets.

Electronic Structure and Reactivity

The electronic structure of N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine is characterized by the presence of three nitrogen atoms with different electronic environments. The nitrogen atom in the tetrahydro ring exists as a secondary amine, capable of acting as a hydrogen bond donor. The nitrogen in the aromatic ring acts primarily as a hydrogen bond acceptor. The tertiary amine (N,N-dimethyl) group at the 8-position contributes to the molecule's basicity and nucleophilicity .

The distinctive electronic distribution across the molecule's framework significantly influences its binding affinity to biological targets, particularly protein receptors. The partially saturated ring provides conformational flexibility, while the aromatic portion contributes to potential π-stacking interactions with aromatic amino acid residues in protein binding sites.

Biological Activity and Mechanism of Action

The biological activity of N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine and related 1,7-naphthyridine derivatives centers around their interaction with specific biological targets, particularly their antagonistic activity against the EP4 receptor.

EP4 Receptor Antagonism

Based on patent literature and research on related compounds, N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine likely functions as an antagonist of the EP4 receptor . The EP4 receptor belongs to the family of prostaglandin E2 (PGE2) receptors and plays significant roles in inflammatory processes throughout the body. By antagonizing this receptor, the compound can potentially modulate inflammatory responses and associated conditions .

The patent application from Takeda Pharmaceutical Company Limited specifically identifies 1-substituted 1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine derivatives, which would include the trimethyl derivative, as having EP4 receptor antagonistic action . This mechanism is significant as EP4 receptor signaling contributes to various inflammatory conditions, making its antagonism a promising therapeutic approach.

Structure-Activity Relationship

The specific positioning of methyl groups in N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine likely contributes to its receptor binding profile and pharmacological activity. The N,N-dimethyl substitution at the 8-position may enhance binding affinity or receptor selectivity, while the 6-methyl group may influence the electronic distribution across the aromatic ring, affecting receptor interaction. The tetrahydro portion of the molecule provides conformational flexibility that can influence receptor binding dynamics.

Therapeutic TargetDisease CategoryMechanism
Rheumatoid ArthritisAutoimmune/InflammatoryEP4 receptor antagonism
Aortic AneurysmCardiovascularEP4 receptor antagonism
EndometriosisGynecologicalEP4 receptor antagonism
Ankylosing SpondylitisAutoimmune/InflammatoryEP4 receptor antagonism
Inflammatory Breast CancerOncologicalEP4 receptor antagonism

Comparison with Related Compounds

Understanding N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine in the context of structurally similar compounds provides valuable insights into its unique properties and potential applications. This section examines related compounds and structural analogs.

Structural Analogs

Several compounds share structural similarities with N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine:

  • 1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine: This is the non-methylated parent compound with molecular formula C10H12N2. It lacks the three methyl groups present in N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine but retains the core tetrahydronaphthyridine structure.

  • 1,7-Naphthyridine: The fully aromatic core structure without the functional groups and ring saturation.

  • Other 1-substituted 1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine derivatives: The patent application from Takeda Pharmaceutical mentions a family of compounds with various substitution patterns, all sharing the core tetrahydronaphthyridine structure .

Comparative Properties

CompoundMolecular FormulaMolecular WeightKey Structural Differences
N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amineC11H17N3191.27 g/molThree methyl groups (N,N,6-positions)
1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amineC10H12N2148.22 g/mol (approx.)No methyl groups
1,7-NaphthyridineC8H6N2130.15 g/mol (approx.)Fully aromatic, no substitutions

Research Status and Future Directions

The current research landscape surrounding N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine indicates ongoing interest in its development as a therapeutic agent, particularly as an EP4 receptor antagonist for inflammatory conditions.

Current Research Status

The patent application from Takeda Pharmaceutical Company Limited suggests active pharmaceutical development of this compound and related derivatives . The focus on EP4 receptor antagonism for specific disease targets indicates targeted drug development with clear therapeutic objectives.

The presence of this compound in chemical databases and commercial chemical suppliers indicates it is available for research purposes, facilitating further investigation into its properties and applications .

Future Research Directions

Several promising research directions could further elucidate the potential of N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine:

  • Expanded pre-clinical testing to evaluate efficacy in additional disease models beyond those mentioned in the patent

  • Structure-activity relationship studies to optimize the molecular structure for enhanced potency and selectivity

  • Pharmacokinetic and pharmacodynamic profiling to understand in vivo behavior

  • Combination therapy evaluations to assess synergistic effects with established treatments

  • Development of improved synthetic routes for more efficient and economical production

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